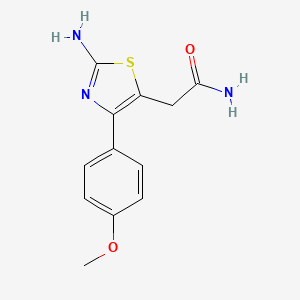

![molecular formula C14H15FN4O3 B2428493 N-(2-(6-氟-4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)四氢呋喃-2-甲酰胺 CAS No. 1904223-29-5](/img/structure/B2428493.png)

N-(2-(6-氟-4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)四氢呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluoro-substituted benzo[d][1,2,3]triazin-3(4H)-one and a tetrahydrofuran-2-carboxamide .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through catalyst-free oxidative N–N coupling .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s reacted. Similar compounds, such as those containing a 1,2,3-triazine unit, have been used in the synthesis of energetic materials .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro-substituted benzo[d][1,2,3]triazin-3(4H)-one could impact its reactivity .科学研究应用

合成和生物活性

含有1,2,3-三嗪-3(4H)-基部分的化合物已使用各种方法(包括微波辅助合成)合成,以探索其生物活性。例如,Başoğlu等人(2013 年)报告了含有青霉烷酸或头孢菌酸部分的杂合分子的合成,并研究了其抗菌、抗脂肪酶和抗脲酶活性。一些化合物对测试微生物表现出良好至中等的抗菌活性,凸显了它们作为新型抗菌剂的潜力 (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

抗菌剂

Bawazir 和 Abdel-Rahman(2018 年)的研究重点是合成带有 6-芳基-5-氧代-1,2,4-三嗪-3-基部分的新型氟化氨基杂环化合物作为抗菌剂。这些化合物,特别是同时含有硝基和氟元素的化合物,对微生物表现出高活性,表明它们作为有效抗菌剂的潜力 (Bawazir & Abdel-Rahman, 2018).

潜在的抗 HIV 和抗癌应用

Makki、Abdel-Rahman 和 Khan(2014 年)合成了氟代 1,2,4-三嗪酮作为潜在的抗 HIV-1 和 CDK2 抑制剂。他们的研究表明,一些化合物表现出显着的抗 HIV 活性和 CDK2 抑制活性,表明它们作为抗 HIV 和抗癌剂的潜在双重用途 (Makki, Abdel-Rahman, & Khan, 2014).

神经影像和血清素受体拮抗剂

García 等人(2014 年)探索了甲酰胺作为 WAY100635 的类似物用于神经影像血清素 5-HT(1A) 受体。他们合成了 N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}甲酰胺,对 5-HT1A 受体表现出高亲和力和选择性,表明它们作为 PET 示踪剂在神经精神疾病中对这些受体进行体内定量分析很有前景 (García et al., 2014).

喹诺酮的抗菌活性

Cooper 等人(1990 年)研究了 6-氟-7-取代-1-乙基-1,4-二氢-4-氧代喹啉-3-羧酸的抗菌活性。他们发现含有 2-甲基基团的恶唑取代基表现出最大的体外效力,对革兰氏阳性生物表现出显着的抗菌活性 (Cooper, Klock, Chu, & Fernandes, 1990).

作用机制

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain and other areas of the body.

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission. The compound exhibits a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission. This can have various effects at the molecular and cellular levels, potentially improving cognitive function and memory in the context of neurodegenerative diseases like Alzheimer’s .

未来方向

属性

IUPAC Name |

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3/c15-9-3-4-11-10(8-9)14(21)19(18-17-11)6-5-16-13(20)12-2-1-7-22-12/h3-4,8,12H,1-2,5-7H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLPOJFITGMDHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[(3-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2428410.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2428412.png)

![2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2428418.png)

![7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2428420.png)

![5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2428421.png)

![1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2428426.png)

![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2428428.png)

![2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2428430.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428431.png)

![(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone](/img/structure/B2428433.png)